molecular formula C13H14N2O B1361197 3-Methoxy-N1-phenylbenzene-1,4-diamine CAS No. 5840-10-8

3-Methoxy-N1-phenylbenzene-1,4-diamine

Cat. No.: B1361197
CAS No.: 5840-10-8
M. Wt: 214.26 g/mol
InChI Key: PSLCQHFPBXQZLI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Methoxy-N1-phenylbenzene-1,4-diamine plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of aromatic compounds. The interaction with cytochrome P450 involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body. Additionally, this compound can interact with proteins that have aromatic amino acid residues, forming π-π interactions that can influence protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cancer cell lines such as MCF7 and A549, this compound has been shown to exhibit cytotoxic activity, leading to cell death . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cell proliferation and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and leading to the accumulation of substrates or depletion of products. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating a threshold effect for toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It interacts with enzymes such as cytochrome P450, which hydroxylates the aromatic ring, leading to the formation of more polar metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, the compound can accumulate in tissues with high levels of cytochrome P450, such as the liver.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It can be directed to the endoplasmic reticulum, where cytochrome P450 is located, or to the nucleus, where it can interact with transcription factors and influence gene expression.

Preparation Methods

The synthesis of 3-Methoxy-N1-phenylbenzene-1,4-diamine typically involves the reaction of 3-methoxyaniline with aniline under specific conditions. One common method involves the use of a catalyst and a solvent such as dimethylformamide (DMF) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .

Chemical Reactions Analysis

3-Methoxy-N1-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-N1-phenylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of liquid crystals and other advanced materials

Comparison with Similar Compounds

3-Methoxy-N1-phenylbenzene-1,4-diamine can be compared with other similar aromatic amines, such as:

  • 4-Methoxy-N1-phenylbenzene-1,4-diamine
  • 2-Methoxy-N1-phenylbenzene-1,4-diamine
  • 3-Methoxy-N1-phenylbenzene-1,2-diamine

These compounds share similar structural features but differ in the position of the methoxy group and the phenylamine substitution pattern. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-methoxy-4-N-phenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-9-11(7-8-12(13)14)15-10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCQHFPBXQZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346393
Record name 2-Methoxy-N~4~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-10-8
Record name 2-Methoxy-N~4~-phenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-N4-phenyl-1,4-phenylenediamine
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